1-[(4-Aminobutyl)(2-carboxy-4-phenylbutyl)carbamoyl]-L-proline
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Overview
Description
1-[(4-Aminobutyl)(2-carboxy-4-phenylbutyl)carbamoyl]-L-proline is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an amino group, a carboxyl group, and a phenyl group, all attached to a proline backbone. Its intricate molecular arrangement makes it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Aminobutyl)(2-carboxy-4-phenylbutyl)carbamoyl]-L-proline typically involves multiple steps, starting with the preparation of the proline derivative. The amino and carboxyl groups are introduced through a series of nucleophilic substitution and acylation reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving temperature control, solvent selection, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Aminobutyl)(2-carboxy-4-phenylbutyl)carbamoyl]-L-proline undergoes various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form phenolic derivatives.
Reduction: The carboxyl group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) are used for free radical substitution.
Major Products:
Oxidation: Phenolic derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated compounds.
Scientific Research Applications
1-[(4-Aminobutyl)(2-carboxy-4-phenylbutyl)carbamoyl]-L-proline has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-[(4-Aminobutyl)(2-carboxy-4-phenylbutyl)carbamoyl]-L-proline involves its interaction with specific molecular targets. The amino and carboxyl groups allow it to form hydrogen bonds and ionic interactions with enzymes and receptors. This binding can inhibit or activate biological pathways, leading to various physiological effects .
Comparison with Similar Compounds
L-Proline: A simpler analog without the additional amino and carboxyl groups.
Phenylalanine: Contains a phenyl group but lacks the proline backbone.
Glutamic Acid: Similar in having both amino and carboxyl groups but differs in structure.
Uniqueness: 1-[(4-Aminobutyl)(2-carboxy-4-phenylbutyl)carbamoyl]-L-proline is unique due to its combination of functional groups and the proline backbone, which imparts specific chemical and biological properties not found in simpler analogs .
Properties
CAS No. |
84793-55-5 |
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Molecular Formula |
C21H31N3O5 |
Molecular Weight |
405.5 g/mol |
IUPAC Name |
(2S)-1-[4-aminobutyl-(2-carboxy-4-phenylbutyl)carbamoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C21H31N3O5/c22-12-4-5-13-23(21(29)24-14-6-9-18(24)20(27)28)15-17(19(25)26)11-10-16-7-2-1-3-8-16/h1-3,7-8,17-18H,4-6,9-15,22H2,(H,25,26)(H,27,28)/t17?,18-/m0/s1 |
InChI Key |
APLGJPZBNUDSCB-ZVAWYAOSSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)N(CCCCN)CC(CCC2=CC=CC=C2)C(=O)O)C(=O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)N(CCCCN)CC(CCC2=CC=CC=C2)C(=O)O)C(=O)O |
Origin of Product |
United States |
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